

# Application Note: Development and Evaluation of Sustained-Release Pridinol Mesylate Matrix Tablets

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pridinol |           |
| Cat. No.:            | B1678096 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction **Pridinol** Mesylate is a centrally acting anticholinergic agent with muscle relaxant properties, primarily used to treat muscle spasms and associated pain. According to the product information for immediate-release (IR) tablets, the elimination half-life of **Pridinol** in the human body is approximately two hours, necessitating frequent administration (3 to 8 times a day) to maintain effective therapeutic concentrations.[1] Such a dosing regimen can lead to poor patient compliance and fluctuations in plasma drug levels, known as the "peak and valley" phenomenon.[1]

The development of a sustained-release (SR) formulation for **Pridinol** is a strategic approach to overcome these limitations. An SR dosage form aims to release the drug at a predetermined rate over an extended period, thereby reducing dosing frequency, improving patient adherence, and maintaining a more stable plasma concentration within the therapeutic window.[2][3] This application note details the protocols for developing and evaluating an oral sustained-release matrix tablet formulation for **Pridinol** Mesylate based on published research.

# **Data Presentation**

Quantitative data from relevant studies are summarized below for easy reference and comparison.



Table 1: Optimized Sustained-Release **Pridinol** Mesylate Formulation This table outlines the composition of a single 200 mg tablet designed for over 12 hours of drug release.[4][5]

| Component                                  | Quantity per Tablet (mg) | Role                                   |
|--------------------------------------------|--------------------------|----------------------------------------|
| Pridinol Mesylate                          | 12                       | Active Pharmaceutical Ingredient (API) |
| Hydroxypropyl Methylcellulose (HPMC K4M)   | 60                       | Hydrophilic Matrix Former              |
| Ethylcellulose (EC)                        | 40                       | Release-Modifying Polymer              |
| Starch                                     | 82                       | Filler / Diluent                       |
| Sodium Carboxymethyl<br>Cellulose (CMC-Na) | 4                        | Binder                                 |
| Magnesium Stearate                         | 2                        | Lubricant                              |
| Total Weight                               | 200                      |                                        |

Table 2: Representative In-Vitro Dissolution Profile This table presents a typical dissolution profile for the optimized **Pridinol** SR tablets, demonstrating drug release over a 12-hour period. [4]

| Time (hours) | Cumulative Drug Release (%) |
|--------------|-----------------------------|
| 1            | 15 - 25                     |
| 2            | 25 - 40                     |
| 4            | 45 - 60                     |
| 8            | 70 - 85                     |
| 12           | > 90                        |

Table 3: Pharmacokinetic Parameters of Immediate-Release (IR) **Pridinol** This data from a bioequivalence study of a 4 mg **Pridinol** Mesylate IR tablet serves as a baseline for evaluating the performance of an SR formulation.[6][7][8]



| Parameter                           | Geometric Mean Value | Unit    |
|-------------------------------------|----------------------|---------|
| Cmax (Maximum Plasma Concentration) | 27.44 - 29.27        | ng/mL   |
| Tmax (Time to Cmax)                 | 0.90 - 1.00          | hours   |
| AUC0-tlast (Area Under the Curve)   | 183.51 - 187.93      | h*ng/mL |
| T1/2 (Elimination Half-Life)        | 18.85 - 19.14        | hours   |

Note: While one study reports a long half-life of ~19 hours[7], the development rationale for SR formulations is often based on the shorter 2-hour half-life cited in Japanese product instructions, which would necessitate more frequent dosing.[1]

Table 4: Standard ICH Stability Study Conditions These are the standard conditions for stability testing of new drug products as per ICH guidelines.[9][10]

| Study Type   | Storage Condition              | Minimum Duration |
|--------------|--------------------------------|------------------|
| Long-term    | 25°C ± 2°C / 60% RH ± 5%<br>RH | 12 months        |
| Intermediate | 30°C ± 2°C / 65% RH ± 5%<br>RH | 6 months         |
| Accelerated  | 40°C ± 2°C / 75% RH ± 5%<br>RH | 6 months         |

# **Experimental Protocols & Methodologies**

This section provides detailed protocols for the formulation and evaluation of **Pridinol** Mesylate SR tablets.

# Protocol 1: Formulation of SR Tablets via Wet Granulation

This protocol describes the manufacturing process for the matrix tablets detailed in Table 1.[1]



#### Materials:

- Pridinol Mesylate
- HPMC K4M
- Ethylcellulose
- Starch
- Sodium Carboxymethyl Cellulose (CMC-Na)
- · Magnesium Stearate
- 50% Ethanol Solution

#### Equipment:

- Sieves (100-mesh, 24-mesh)
- Planetary Mixer or High-Shear Granulator
- Drying Oven
- Rotary Tablet Press

#### Procedure:

- Pre-treatment: Dry the starch at 100-105°C to a moisture content below 8%. Pulverize HPMC K4M, ethylcellulose, starch, CMC-Na, and magnesium stearate individually and pass them through a 100-mesh sieve.[1]
- Blending: In a suitable blender, mix the sieved HPMC K4M, ethylcellulose, starch, and CMC-Na until a homogenous powder is obtained.
- Drug Incorporation: Add the **Pridinol** Mesylate to the excipient blend using the geometric dilution method to ensure uniform distribution.[1]



- Granulation: Add the 50% ethanol solution portion-wise to the powder blend under continuous mixing to form a damp mass (soft material).[1]
- Wet Screening: Pass the damp mass through a 24-mesh sieve to produce wet granules.[1]
- Drying: Dry the wet granules in an oven at 50°C until the desired moisture content is reached.
- Dry Screening: Pass the dried granules through a 24-mesh sieve to break any aggregates and achieve a uniform granule size.[1]
- Lubrication: Add the sieved magnesium stearate to the dried granules and blend for 3-5 minutes.
- Compression: Compress the final blend into 200 mg tablets using a rotary tablet press.

# **Protocol 2: In-Vitro Dissolution Testing**

This protocol is for evaluating the drug release profile of the formulated SR tablets.

#### Equipment & Reagents:

- USP Dissolution Apparatus 1 (Rotating Basket) or Apparatus 2 (Paddle).[11]
- Dissolution Vessels (900 mL capacity)
- Water Bath with Heater and Circulator
- HPLC system with UV detector
- Dissolution Media: 900 mL of 0.1 M HCl (simulated gastric fluid) for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer (simulated intestinal fluid).[12][13]
- Syringes and 0.45 μm membrane filters.

#### Procedure:

 Setup: Pre-heat the dissolution medium to 37°C ± 0.5°C. Place 900 mL of the medium into each dissolution vessel.



- Tablet Introduction: Place one tablet in each rotating basket.
- Test Initiation: Lower the baskets into the dissolution medium and immediately start the apparatus at a rotation speed of 100 rpm.[12]
- Sampling: Withdraw 5 mL samples at specified time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).[12] Immediately replace the withdrawn volume with an equal amount of fresh, preheated medium.
- Sample Preparation: Filter each sample through a 0.45 μm membrane filter before analysis.
- Quantification: Analyze the concentration of **Pridinol** Mesylate in each sample using a validated HPLC method.[4]
- Calculation: Calculate the cumulative percentage of drug released at each time point.

# **Protocol 3: Stability Studies**

This protocol outlines the stability testing for the final **Pridinol** SR formulation based on ICH guidelines.[9]

#### Procedure:

- Batch Selection: Use at least three primary batches of the drug product for the study. The batches should be manufactured using a process that simulates the final production process.
   [9]
- Packaging: Package the tablets in the proposed container closure system for marketing.
- Storage: Place the packaged samples in stability chambers maintained at the conditions specified in Table 4.
- Testing Schedule:
  - Accelerated Study (6 months): Test samples at a minimum of three time points: 0, 3, and 6 months.[9]



- Long-Term Study: For a proposed shelf life of 24 months, test samples every 3 months for the first year, every 6 months for the second year, and at the end of the proposed shelf life.
   [9]
- Analysis: At each testing point, evaluate the tablets for physical appearance, drug content (assay), degradation products (impurities), and in-vitro dissolution profile.
- Evaluation: Analyze the data to establish a shelf life and recommended storage conditions for the product.

# **Visualizations**

// Node Definitions formulation [label="Formulation Development\n(Wet Granulation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc\_granules [label="Granule QC\n(Flow, Density)", fillcolor="#FBBC05", fontcolor="#202124"]; compression [label="Tabletting\n(Compression)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc\_tablets [label="Tablet QC\n(Hardness, Friability, Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; dissolution [label="In-Vitro Dissolution\nTesting", fillcolor="#34A853", fontcolor="#FFFFFF"]; kinetics [label="Release Kinetics\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stability [label="ICH Stability Studies\n(Accelerated & Long-Term)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Final Formulation & Shelf-Life", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges formulation -> qc\_granules; qc\_granules -> compression; compression -> qc\_tablets; qc\_tablets -> dissolution; dissolution -> kinetics; qc\_tablets -> stability [label="Optimized\nFormulation"]; kinetics -> final; stability -> final; } caption [label="Experimental workflow for **Pridinol** SR tablet development.", shape=plaintext, fontcolor="#202124"]; }

// Edges matrix -> hydration [label="Contact with Fluid"]; hydration -> gel; gel -> diffusion [color="#34A853"]; gel -> erosion [color="#EA4335"]; diffusion -> release; erosion -> release; } caption [label="Drug release from a hydrophilic (HPMC) matrix system.", shape=plaintext, fontcolor="#202124"]; }

// Node Definitions invitro [label="In-Vitro\nDissolution Profile\n(% Drug Released vs. Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; invivo [label="In-Vivo\nPlasma Concentration Profile\n(Conc. vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; correlation [label="IVIVC Model\n(Level A, B, or C)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; goal



[label="Predictive Tool for\nBioavailability & Quality Control", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges invitro -> correlation; invivo -> correlation; correlation -> goal; } caption [label="Logical relationship in IVIVC development.", shape=plaintext, fontcolor="#202124"]; }

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CN103432093B Pridinol methanesulfonate matrix sustained-release tablet and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. latamjpharm.org [latamjpharm.org]
- 6. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies PMC [pmc.ncbi.nlm.nih.gov]
- 11. fip.org [fip.org]
- 12. Invitro: dissolution and drug release testing | PPTX [slideshare.net]
- 13. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [Application Note: Development and Evaluation of Sustained-Release Pridinol Mesylate Matrix Tablets]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b1678096#development-of-sustained-release-formulations-for-pridinol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com